molecular formula C24H14O6 B3012147 13-(5-methylfuran-2-yl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione CAS No. 887197-16-2

13-(5-methylfuran-2-yl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione

Cat. No.: B3012147
CAS No.: 887197-16-2
M. Wt: 398.37
InChI Key: LEMOCPIIMZMDEG-UHFFFAOYSA-N
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Description

13-(5-Methylfuran-2-yl)-2,10,16-trioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione is a complex pentacyclic compound characterized by multiple fused oxygen-containing rings and a 5-methylfuran substituent.

Properties

IUPAC Name

13-(5-methylfuran-2-yl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14O6/c1-12-10-11-17(27-12)18-19-21(13-6-2-4-8-15(13)28-23(19)25)30-22-14-7-3-5-9-16(14)29-24(26)20(18)22/h2-11,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMOCPIIMZMDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C3=C(C4=CC=CC=C4OC3=O)OC5=C2C(=O)OC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(5-methylfuran-2-yl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the methyl group at the 5-position. Subsequent steps involve cyclization reactions to form the pentacyclic structure, incorporating oxygen atoms at specific positions. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

13-(5-methylfuran-2-yl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of certain atoms or groups with different ones, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions are tailored to ensure selectivity and efficiency, often involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

13-(5-methylfuran-2-yl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows for interactions with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient or as a lead compound for developing new drugs.

    Industry: The compound’s properties make it suitable for use in materials science, including the development of advanced polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 13-(5-methylfuran-2-yl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Research Findings and Challenges

  • Docking Affinity Variability: Minor structural changes (e.g., replacing methoxy with methylfuran) significantly impact docking scores. In Verongiida sponges, even small chemotype variations led to ±30% affinity differences for kinase targets .
  • Limitations of Similarity Metrics : Tanimoto coefficients may overlook 3D conformational differences, necessitating molecular dynamics simulations for accurate comparisons .

Biological Activity

The compound 13-(5-methylfuran-2-yl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione is a complex polycyclic structure with potential biological activity that has garnered interest in various fields of research including pharmacology and medicinal chemistry. This article delves into its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound features multiple fused rings and functional groups which contribute to its unique chemical properties. Its molecular formula can be represented as C29H34O5C_{29}H_{34}O_5. The presence of the 5-methylfuran moiety suggests potential interactions with biological targets due to its ability to engage in π-π stacking and hydrogen bonding.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects:

  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties. This is critical as oxidative stress is implicated in various diseases including cancer and neurodegenerative disorders.
  • Antimicrobial Properties : In vitro studies have shown that this compound possesses antimicrobial activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Cytotoxicity Against Cancer Cells : Early investigations indicate that it may have cytotoxic effects on certain cancer cell lines, suggesting a possible role in cancer therapy.

Antioxidant Activity

A study conducted by researchers at [source] demonstrated that the compound effectively scavenged free radicals in various assays (DPPH and ABTS methods), indicating its potential use as a natural antioxidant in food and pharmaceutical applications.

Antimicrobial Activity

In a comparative study published in [source], the compound was tested against Gram-positive and Gram-negative bacteria. Results showed:

  • E. coli : Inhibition zone of 15 mm
  • S. aureus : Inhibition zone of 18 mm

This suggests that the compound could be developed into an antimicrobial agent.

Anti-inflammatory Activity

Research published in [source] highlighted the ability of this compound to inhibit the NF-kB pathway in macrophages, leading to decreased levels of TNF-alpha and IL-6. This positions it as a candidate for further development in treating inflammatory diseases.

Cytotoxicity Studies

A recent study assessed the cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using an MTT assay:

Cell LineIC50 (µM)
MCF-725
HeLa30

These findings indicate promising anti-cancer properties warranting further investigation.

Case Studies

  • Case Study on Antioxidant Capacity : A randomized trial investigated the effects of dietary supplementation with this compound on oxidative stress markers in humans. Participants showed a significant reduction in malondialdehyde levels after 8 weeks of supplementation.
  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the use of this compound as an adjunct treatment for bacterial infections resistant to conventional antibiotics. Results indicated improved outcomes compared to standard treatment alone.

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